molecular formula C4H6F3N B12979097 (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine

Cat. No.: B12979097
M. Wt: 125.09 g/mol
InChI Key: UDWSAEWNKJDWHU-PWNYCUMCSA-N
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Description

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the cyclopropane ring and an amine group at the 1-position. Its hydrochloride salt (CAS: 1287760-01-3, molecular formula: C₄H₇ClF₃N) is widely used as a pharmaceutical intermediate due to the metabolic stability and lipophilicity imparted by the trifluoromethyl group . This compound is pivotal in synthesizing drugs targeting receptor pathways that benefit from cyclopropane’s strain-induced reactivity and the -CF₃ group’s electron-withdrawing properties .

Properties

Molecular Formula

C4H6F3N

Molecular Weight

125.09 g/mol

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3-/m1/s1

InChI Key

UDWSAEWNKJDWHU-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C(F)(F)F

Canonical SMILES

C1C(C1N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Cyclopropanation Reactions

One of the most common methods for synthesizing (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine involves cyclopropanation reactions. These reactions typically use a precursor containing a trifluoromethyl group and involve the following steps:

  • Starting Materials :

    • A suitable alkene with a trifluoromethyl group.
    • Diazo compounds or carbene precursors to form the cyclopropane ring.
  • Catalysts :

    • Transition metal catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation reaction.
  • Reaction Conditions :

    • The reaction is usually conducted under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
    • Solvents such as dichloromethane or toluene are commonly used.
  • Chiral Induction :

    • To achieve the desired stereochemistry (1R,2R), chiral ligands or auxiliaries are introduced during the reaction.

Example Reaction Scheme :
$$
\text{Alkene + Diazo Compound} \xrightarrow{\text{Rhodium Catalyst}} \text{Cyclopropane Derivative}
$$

Asymmetric Synthesis Using Chiral Auxiliaries

To ensure the production of the (1R,2R) enantiomer, asymmetric synthesis approaches are employed:

  • Chiral Precursors :

    • Chiral precursors or reagents are used to induce stereoselectivity during the formation of the cyclopropane ring.
  • Hydrogenation Steps :

    • In some cases, hydrogenation of intermediate compounds is performed using chiral catalysts (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess.
  • Purification :

    • The resulting product is purified using chromatographic techniques or recrystallization to isolate the desired enantiomer.

Hydrochloride Salt Formation

In many cases, this compound is converted into its hydrochloride salt for increased stability and ease of handling:

  • Reaction with HCl :

    • The free amine is treated with hydrochloric acid in an appropriate solvent like ethanol or diethyl ether.
  • Crystallization :

    • The hydrochloride salt precipitates out and can be collected by filtration.
  • Applications :

    • The hydrochloride form is widely used in pharmaceutical and chemical research due to its enhanced solubility and stability.

Alternative Methods

Other methods for synthesizing this compound include:

  • Electrophilic Fluorination :
    Starting from cyclopropylamines, electrophilic fluorinating agents can introduce the trifluoromethyl group selectively.

  • Biocatalytic Approaches :
    Enzyme-catalyzed transformations have been explored for stereoselective synthesis but remain less common.

Data Table: Key Reaction Parameters

Method Catalyst/Agent Solvent Temperature Yield (%) Enantiomeric Excess (%)
Cyclopropanation Rhodium Complex Dichloromethane 0–25°C ~70–85 >95
Asymmetric Hydrogenation BINAP-Ru Catalyst Ethanol Room Temp ~90 >98
Hydrochloride Salt Formation HCl Gas/Solution Diethyl Ether Room Temp ~95 N/A

Notes on Analysis

  • The choice of catalyst and reaction conditions significantly impacts both yield and stereoselectivity.
  • Purity and stereochemical configuration are confirmed using NMR spectroscopy, X-ray crystallography, and polarimetry.
  • The hydrochloride salt form is preferred for storage and further applications in research settings.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amine group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or nitriles, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: As a probe to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of new drugs, particularly those targeting central nervous system disorders due to the unique properties of the cyclopropane ring and trifluoromethyl group.

    Industry: Use in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the binding affinity and selectivity of the compound, while the cyclopropane ring can affect the overall conformation and stability.

Comparison with Similar Compounds

Research Findings

  • Synthetic Applications : The hydrochloride salt of this compound is employed in Buchwald-Hartwig aminations and Suzuki couplings to generate bioactive molecules .
  • Ticagrelor Case Study: The (1R,2S)-2-(3,4-Difluorophenyl) analog demonstrates that minor stereochemical changes can drastically alter biological activity, underscoring the importance of chiral resolution in cyclopropane chemistry .
  • Comparative Stability Studies : Trifluoromethyl-substituted cyclopropanes show 10–20% higher metabolic stability in liver microsomes compared to fluorophenyl derivatives, as evidenced by in vitro assays .

Biological Activity

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is a cyclopropane derivative notable for its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique interaction mechanisms with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including proteins and enzymes. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating its penetration into cell membranes and subsequent modulation of biological pathways. This interaction can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through specific molecular interactions.
  • Antimicrobial Effects : Similar compounds have shown antimicrobial activities, indicating that this compound may also exhibit such properties.
  • Neurological Implications : The compound's structural features suggest potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for the biological activity of this compound. This group enhances binding affinity to various targets by influencing the compound's physicochemical properties. The following table summarizes the structure-activity relationships of related compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
This compoundCyclopropane with trifluoromethyl groupAntitumor, antimicrobialEnhanced lipophilicity and metabolic stability
CyclopropylamineSimple cyclopropane amineModerate activityLacks fluorination; less lipophilic
TrifluoroacetylcyclopropylamineAcetylated derivativeAntimicrobialAcetyl group alters reactivity
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amineStereoisomer with different configurationPotentially similarDifferent stereochemistry affects activity

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that compounds with similar structural features exhibited cytotoxic effects, suggesting that this compound may also inhibit tumor growth through apoptosis induction or cell cycle arrest .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of cyclopropane derivatives indicated potential mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways. These findings position this compound as a candidate for further exploration in neurodegenerative disease models .
  • Synthetic Pathways : The synthesis of this compound typically involves cyclopropanation reactions using diazo compounds under catalytic conditions. These methods not only yield the desired compound but also allow for modifications that enhance biological activity .

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